

A Technical Guide to the Spectroscopic Characterization of 2-anilino-N-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

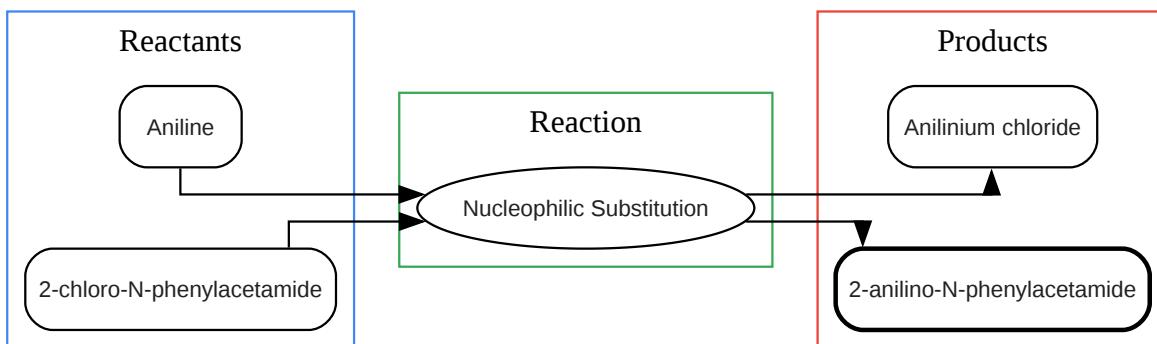
Compound of Interest

Compound Name: **2-anilino-N-phenylacetamide**

Cat. No.: **B1635802**

[Get Quote](#)

For distribution to: Researchers, scientists, and drug development professionals


Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound **2-anilino-N-phenylacetamide**. In the absence of readily available, peer-reviewed experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, providing both the foundational principles of common spectroscopic techniques and their practical application in the structural elucidation of anilide derivatives.

Introduction and Synthesis Context

2-anilino-N-phenylacetamide belongs to the anilide class of organic compounds, characterized by a phenyl group attached to the nitrogen of an amide. This structural motif is a cornerstone in the development of numerous pharmaceutical agents and functional materials. The synthesis of **2-anilino-N-phenylacetamide** would typically involve the nucleophilic substitution of a leaving group on an N-phenylacetamide derivative with aniline, or a similar coupling reaction. A plausible synthetic route is the reaction of 2-chloro-N-phenylacetamide with aniline.

Understanding the synthetic pathway is crucial for anticipating potential impurities that could be reflected in the spectroscopic analysis. For instance, unreacted starting materials or side-products from competing reactions can introduce extraneous signals in the spectra, which must be correctly identified to confirm the purity and identity of the target compound.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **2-anilino-N-phenylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For organic molecules, ^1H and ^{13}C NMR are the most common types.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ^1H and ^{13}C , behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency.

The chemical environment surrounding a nucleus influences its resonance frequency, a phenomenon known as the chemical shift (δ). Electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating

groups shield the nucleus, causing it to resonate at a lower frequency (upfield). The chemical shift is reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

The integration of a signal in ^1H NMR is proportional to the number of protons giving rise to that signal. The multiplicity or splitting pattern of a signal is determined by the number of neighboring, non-equivalent protons, following the $n+1$ rule, where ' n ' is the number of neighboring protons.

Predicted ^1H NMR Spectrum of 2-anilino-N-phenylacetamide

Based on the structure of **2-anilino-N-phenylacetamide**, the following ^1H NMR signals are predicted. These predictions are generated using the online NMR prediction tool, NMRDB.org.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	Singlet	1H	Amide N-H
~7.6	Multiplet	2H	Aromatic C-H (ortho to -NHCO)
~7.3	Multiplet	2H	Aromatic C-H (meta to -NHCO)
~7.1	Multiplet	1H	Aromatic C-H (para to -NHCO)
~7.2	Multiplet	2H	Aromatic C-H (ortho to -NH-)
~6.8	Multiplet	2H	Aromatic C-H (meta to -NH-)
~6.7	Multiplet	1H	Aromatic C-H (para to -NH-)
~5.5	Singlet	1H	Anilino N-H
~4.0	Singlet	2H	Methylene (-CH ₂ -)

Interpretation:

- The two N-H protons are expected to appear as broad singlets, with the amide proton being more deshielded due to the electron-withdrawing effect of the carbonyl group.
- The aromatic protons on the two phenyl rings will exhibit complex multiplets due to their different chemical environments and spin-spin coupling. The protons on the N-phenylacetamide ring are generally expected to be more downfield than those on the aniline ring.
- The methylene protons (-CH₂-) are adjacent to both a nitrogen and a carbonyl group, which will shift their signal downfield. As they have no adjacent non-equivalent protons, they are expected to appear as a singlet.

Predicted ¹³C NMR Spectrum of 2-anilino-N-phenylacetamide

The predicted ¹³C NMR spectrum for **2-anilino-N-phenylacetamide** is as follows, based on predictions from NMRDB.org.

Predicted Chemical Shift (δ , ppm)	Assignment
~169	Carbonyl Carbon (C=O)
~147	Aromatic Carbon (C-NH-)
~138	Aromatic Carbon (C-NHCO)
~129	Aromatic C-H
~124	Aromatic C-H
~120	Aromatic C-H
~118	Aromatic C-H
~113	Aromatic C-H
~45	Methylene Carbon (-CH ₂ -)

Interpretation:

- The carbonyl carbon is the most deshielded and appears furthest downfield.
- The aromatic carbons attached to nitrogen atoms will also be significantly downfield.
- The remaining aromatic carbons will appear in the typical range of 110-130 ppm.
- The methylene carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification.

Principles of IR Spectroscopy

The vibrational frequencies of bonds are dependent on the bond strength and the masses of the atoms involved. Stronger bonds and bonds between lighter atoms vibrate at higher frequencies. The IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Expected IR Spectrum of 2-anilino-N-phenylacetamide

Based on the functional groups present in **2-anilino-N-phenylacetamide**, the following characteristic IR absorption bands are expected:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3300	N-H stretch	Secondary Amine (Anilino)
3350-3250	N-H stretch	Secondary Amide
3100-3000	C-H stretch	Aromatic
1680-1650	C=O stretch	Amide (Amide I band)
1600-1550	N-H bend	Amide (Amide II band)
1600, 1475	C=C stretch	Aromatic

Interpretation:

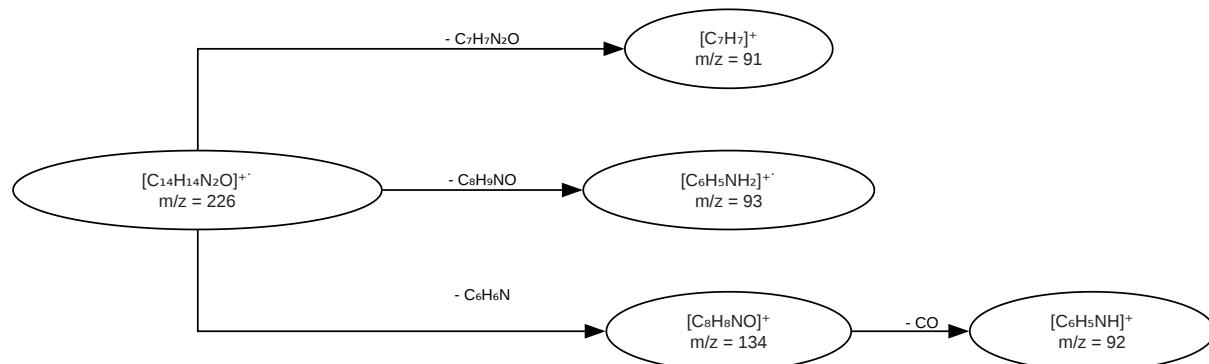
- The presence of two distinct N-H stretching bands will confirm the presence of both the anilino and amide functional groups.
- A strong absorption in the carbonyl region is a key indicator of the amide group.
- The aromatic C-H and C=C stretching vibrations will confirm the presence of the phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized, typically by electron impact (EI). This process often causes the molecule to fragment into smaller, charged pieces. These ions are then accelerated and separated by a magnetic or electric field. The detector records the m/z ratio and the relative abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.


The peak with the highest m/z value usually corresponds to the molecular ion (M^+), which provides the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Expected Mass Spectrum of 2-anilino-N-phenylacetamide

The molecular weight of **2-anilino-N-phenylacetamide** ($C_{14}H_{14}N_2O$) is 226.27 g/mol .

Therefore, the molecular ion peak (M^+) is expected at $m/z = 226$.

Common fragmentation pathways for N-monosubstituted 2-phenylacetamides have been reported and can be applied to predict the fragmentation of the target molecule.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-anilino-N-phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1635802#spectroscopic-data-nmr-ir-mass-spec-for-2-anilino-n-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com